N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Description
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)18(23)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGWNGEIFXOOGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide typically involves the reaction of 4-fluoroaniline with 4-methoxyphenylpiperazine in the presence of a coupling agent such as carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Amine derivative.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and antipsychotic activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide would depend on its specific biological targets. It may interact with receptors, enzymes, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- N-(4-bromophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
- N-(4-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Uniqueness
N-(4-fluorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its pharmacokinetic and pharmacodynamic properties. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
